6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
Description
This compound is a heterocyclic organic molecule featuring a dihydropyridazinone core fused with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-benzylpiperidin-1-yl carbonyl substituent. The 1,1-dioxido-tetrahydrothiophen-3-yl moiety introduces a sulfone group, enhancing polarity and metabolic stability, while the 4-benzylpiperidin-1-yl carbonyl group contributes steric bulk and lipophilicity, likely influencing receptor binding affinity .
Structurally, the compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are of interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-(4-benzylpiperidine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C21H27N3O4S/c25-20-7-6-19(22-24(20)18-10-13-29(27,28)15-18)21(26)23-11-8-17(9-12-23)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2 |
InChI Key |
HJVBTEAGKLVDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation Approach
The 4-benzylpiperidine scaffold can be synthesized via a Mannich reaction, as demonstrated in analogous piperidine derivatives. A representative protocol involves:
-
Reactants : Benzaldehyde (2 equiv), ethyl methyl ketone (1 equiv), ammonium acetate (1 equiv)
-
Conditions : Ethanol, reflux for 12–16 hours
-
Workup : Neutralization with aqueous NaOH, extraction with dichloromethane
This yields 3-ethyl-2,6-diphenylpiperidin-4-one, which undergoes subsequent N-methylation using methyl iodide and K₂CO₃ in acetone.
Table 1: Optimization of Piperidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Condensation | EtOH, reflux, 16h | 68–72 | |
| N-Methylation | CH₃I, K₂CO₃, acetone, reflux | 85–90 |
Construction of the 4,5-Dihydropyridazin-3(2H)-one Core
Hydrazine-Mediated Cyclization
The dihydropyridazinone ring is formed via cyclocondensation of β-ketoesters with hydrazine derivatives. For example:
-
Reactants : tert-Butyl β-ketoester, hydrazine hydrate (50%)
-
Conditions : Reflux in ethanol for 2 hours
-
Key Intermediate : 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This method, adapted from vasodilator syntheses, provides the pyridazinone scaffold with a terminal alkynyl group for subsequent functionalization.
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Sulfur Oxidation and Substitution
Tetrahydrothiophene is oxidized to the 1,1-dioxide using H₂O₂ in acetic acid. The 3-position is then functionalized via nucleophilic substitution:
-
Reactants : 1,1-Dioxidotetrahydrothiophen-3-yl bromide, pyridazinone intermediate
-
Conditions : K₂CO₃, DMF, 60°C, 6 hours
Fragment Coupling Strategies
Amide Bond Formation
The final assembly involves coupling the 4-benzylpiperidine carboxylic acid with the aminopyridazinone derivative. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Mixed Carbonate Activation
Table 2: Coupling Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDC/HOBt | High efficiency | Requires dry conditions | 80–85 |
| Mixed Carbonate | Mild conditions | Longer reaction time | 75–80 |
Purification and Characterization
Chromatographic Techniques
-
Normal Phase SiO₂ : Eluent = EtOAc/hexanes (3:7)
-
Reverse Phase HPLC : C18 column, acetonitrile/H₂O (0.1% TFA)
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.15 (m, 5H, benzyl), 4.21 (t, J=6.8 Hz, 2H, piperidine CH₂), 3.92 (s, 2H, SO₂CH₂)
Challenges and Optimization
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of pyridazinone derivatives often involves multi-step sequences. For this compound, critical reactions include:
Coupling Reactions
The benzylpiperidine and tetrahydrothiophene-dioxide moieties are typically introduced via amide bond formation or carbonyl coupling . For example:
-
Piperidine-carbonyl linkage : Achieved by coupling 4-benzylpiperidine with a pyridazinone-carboxylic acid intermediate using activating agents like HOBt/HBTU and DIPEA (similar to methods in ).
-
Tetrahydrothiophene-dioxide attachment : Likely introduced via nucleophilic substitution or Mitsunobu reactions at the pyridazinone’s C2 position.
Heterocyclic Ring Formation
The pyridazinone core is synthesized through cyclization of dihydrazides or hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
-
Hydrazine cyclization : Reacting succinic anhydride derivatives with hydrazine hydrate forms the 4,5-dihydropyridazin-3(2H)-one scaffold .
Functional Group Transformations
The compound’s reactivity is influenced by its:
-
Pyridazinone ring : Susceptible to electrophilic substitution at C5/C6 positions.
-
Carbonyl group : Participates in nucleophilic acyl substitutions (e.g., with amines or alcohols).
-
Sulfone group : Stabilizes adjacent charges, enabling deprotonation for further alkylation or arylation.
Example Reaction Table
Biological Interactions and Reactivity
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
-
NLRP3 inflammasome inhibition : Pyridazinones with benzylpiperidine groups show anti-pyroptotic activity via covalent or non-covalent interactions .
-
Enzymatic modulation : The sulfone group enhances solubility and hydrogen-bonding capacity, critical for target engagement.
Stability and Degradation Pathways
-
Hydrolytic instability : The carbonyl group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
-
Oxidative degradation : The tetrahydrothiophene-dioxide moiety is resistant to further oxidation but may participate in radical reactions.
Comparative Reactivity with Analogues
| Compound Feature | Reactivity Difference | Impact on Applications |
|---|---|---|
| Benzylpiperidine vs. Piperazine | Enhanced lipophilicity | Improved blood-brain barrier penetration |
| Sulfone vs. Sulfide | Increased electrophilicity | Higher binding affinity to targets |
Future Reaction Exploration
Scientific Research Applications
The compound 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential applications in treating various neurological disorders and its role as a bioactive agent. This article explores its scientific research applications, focusing on pharmacological properties, synthesis, and case studies.
Neurological Disorders
Recent studies have indicated that compounds similar to 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one may act as antagonists for muscarinic receptors, particularly M4 receptors. This action is significant in the context of treating neurological diseases such as schizophrenia and Parkinson's disease. The modulation of these receptors can lead to improved cognitive functions and reduced motor symptoms in affected patients .
Antidepressant Activity
Research has suggested that derivatives of this compound may exhibit antidepressant-like effects. The interaction with serotonin receptors has been highlighted as a potential mechanism for alleviating depressive symptoms . In animal models, compounds with similar structural features have shown promise in reducing anxiety and improving mood.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .
Synthesis and Characterization
The synthesis of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperidine derivative.
- Introduction of the thiophene moiety via electrophilic substitution.
- Cyclization to form the pyridazinone ring.
Each step requires careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the compound's properties .
Study 1: Neuropharmacological Evaluation
A study published in a peer-reviewed journal evaluated the neuropharmacological effects of similar compounds on rodent models. The results indicated significant improvements in cognitive performance when tested on memory tasks. The compounds were found to enhance synaptic plasticity, suggesting their potential use in treating cognitive deficits associated with neurodegenerative diseases .
Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory properties, researchers treated cultured macrophages with derivatives of the compound. The findings revealed a marked reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in modulating inflammatory responses .
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations :
- Dihydropyridazinone vs. Pyridine/Pyridopyrimidinone Cores: The dihydropyridazinone core in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine or pyridopyrimidinone derivatives. This may enhance binding specificity in enzyme-active sites .
- Sulfone vs.
- Benzylpiperidine vs. Methylpiperazine : The 4-benzylpiperidine substituent introduces greater lipophilicity than methylpiperazine (as in ), which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
Key Findings :
- The target compound’s sulfone group likely improves metabolic stability compared to thiophene- or thioether-containing analogues, as sulfones are less susceptible to oxidative degradation .
- The benzylpiperidine substituent may confer higher blood-brain barrier penetration compared to methylpiperazine derivatives, making it more suitable for CNS-targeting applications .
Research Implications
- Structure-Activity Relationships (SAR): The dihydropyridazinone core and sulfone group are critical for hydrogen-bonding interactions, while the benzylpiperidine moiety could be optimized for balanced lipophilicity and solubility .
Biological Activity
The compound 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, inhibition studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Inhibition of Monoamine Oxidases (MAOs)
Recent studies have highlighted the compound's role as an inhibitor of monoamine oxidases (MAOs), particularly MAO-B. The inhibitory activity was measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.
Inhibition Studies
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >100 | - |
| S16 | >100 | 0.979 | - |
The compound S5 demonstrated potent inhibition of MAO-B with an IC50 value of 0.203 μM , indicating its potential as a therapeutic agent for conditions related to dopamine metabolism, such as Parkinson's disease .
Reversibility Studies
Further investigations into the reversibility of MAO inhibition revealed that compounds S5 and S16 exhibited recovery rates of approximately 27.53% to 79.07% after removal of the inhibitor, suggesting that their inhibitory effects are reversible .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications to the phenyl ring significantly affect the inhibitory potency against MAOs. For instance, introducing a chlorine substituent at the para position enhanced MAO-B inhibition by 4.82–53.94 times compared to other derivatives .
Neuroprotective Effects
In vivo studies have suggested that compounds similar to 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one may exhibit neuroprotective properties. These findings are particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in neuronal damage.
Potential Therapeutic Uses
Given its selective inhibition of MAO-B and favorable SAR profile, this compound could be explored further for its potential in treating neurological disorders such as:
- Parkinson's Disease
- Depression
- Anxiety Disorders
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyridazinone derivatives, and how can they be adapted for this compound?
- Methodology : The synthesis of structurally related pyridazinones involves condensation reactions between substituted aldehydes and dihydropyridazinone precursors in ethanolic sodium ethoxide, followed by acidic workup and recrystallization (e.g., 90% ethanol) . For the target compound, modifications may include introducing the tetrahydrothiophene sulfone moiety via nucleophilic substitution or oxidation of a thiol intermediate.
- Key Considerations : Optimize reaction time and stoichiometry to manage steric hindrance from the 4-benzylpiperidine group. Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to verify carbonyl and sulfone groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguous stereochemistry .
Q. What pharmacological assays are suitable for preliminary activity screening?
- Methodology : Employ in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorometric or radiometric readouts. For receptor-binding studies, use radioligand displacement assays with membrane preparations expressing target receptors (e.g., GPCRs). Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements .
Advanced Research Questions
Q. How to design an environmental impact study for this compound, considering its potential persistence or bioaccumulation?
- Methodology : Follow the INCHEMBIOL project framework to assess:
- Physical-chemical properties : LogP, water solubility, and hydrolysis half-life under varied pH/temperature .
- Biotic/abiotic degradation : Use OECD 301/307 guidelines for aerobic/anaerobic biodegradation testing.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri .
- Data Analysis : Apply fugacity models to predict environmental partitioning and prioritize risk assessment endpoints.
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Replicate experiments under standardized conditions (pH, temperature, cell line passage number).
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Analyze confounding factors : Solubility in assay buffers, protein binding, or metabolic instability in hepatic microsomes .
- Case Example : If activity varies between cell-free and cell-based assays, evaluate membrane permeability via PAMPA or Caco-2 models.
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility.
- QSAR modeling : Apply partial least squares (PLS) regression on descriptors like Hammett σ values or topological polar surface area (TPSA) .
Methodological Frameworks
Q. How to integrate this compound into a multi-target drug discovery pipeline?
- Guiding Principle : Align with the quadripolar model by Bruyne et al., balancing theoretical (target hypothesis), epistemological (mechanistic validation), morphological (structural diversity), and technical (HTS/CRISPR screening) poles .
- Experimental Workflow :
- Target identification : Use Chemoproteomics or phage display.
- Lead optimization : Iterate via parallel synthesis and ADMET profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
